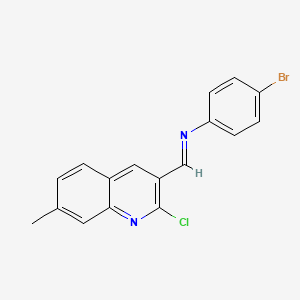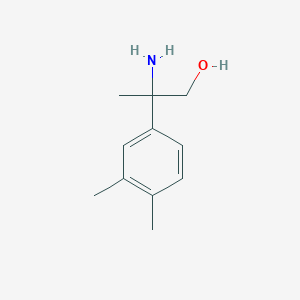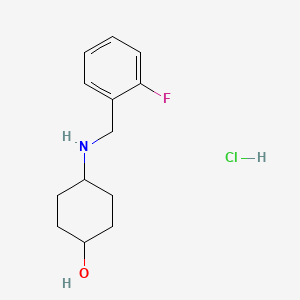![molecular formula C22H15FN2OS B2612090 (5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034375-84-1](/img/structure/B2612090.png)
(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone, also known as FIPI, is an inhibitor of phospholipase D (PLD). PLD is a critical enzyme involved in various cellular processes, including vesicle trafficking, membrane remodeling, and signal transduction. As such, FIPI has garnered significant attention from the scientific community due to its potential applications in various fields, including cancer research and drug discovery.
Scientific Research Applications
Organophotocatalysis
The benzo[b]thiadiazole (BTZ) motif, present in our compound, has been extensively studied as an electron donor–acceptor (D–A) system for photovoltaics and fluorescent sensors. However, its use as a visible-light organophotocatalyst has not received in-depth exploration until recently. Researchers synthesized a library of 26 D–A compounds based on the BTZ group, systematically varying donor groups while keeping the BTZ acceptor constant. These photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .
Biologically Active Compounds
Thiophene derivatives have fascinated scientists due to their potential as biologically active molecules. Our compound’s unique structure could contribute to novel drug development. Investigating its interactions with biological targets, such as enzymes or receptors, may reveal therapeutic applications .
Anti-Inflammatory Agents
Compounds containing the thiophene nucleus have demonstrated anti-inflammatory properties. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea exhibits anti-inflammatory activity. Further exploration of our compound’s anti-inflammatory potential could be valuable .
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist. Understanding how our compound interacts with serotonin receptors could lead to insights for treating conditions related to serotonin dysregulation .
Photovoltaic Materials
Given the BTZ motif’s established role in photovoltaics, investigating our compound’s electronic properties and energy levels could reveal its potential as a component in organic solar cells. Its absorption spectra and charge transport properties are worth exploring .
Fluorescent Sensors
While BTZ-based compounds have been used as fluorescent sensors, our compound’s unique structure may offer advantages. Investigate its fluorescence properties, sensitivity to specific analytes, and potential applications in biosensing or environmental monitoring .
properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c23-18-2-4-20-17(12-18)13-21(27-20)22(26)25-10-7-16-11-15(1-3-19(16)25)14-5-8-24-9-6-14/h1-6,8-9,11-13H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQXXYKWFAYVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B2612009.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2612012.png)

![methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2612015.png)



![Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate](/img/structure/B2612021.png)
![(Z)-3-(2-methoxyethyl)-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2612022.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2612024.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2612028.png)